
2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is an organic compound that features a benzamide core with ethylthio and furan-2-carbonyl-thiophen-2-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide core.
Attachment of the Furan-2-carbonyl-thiophen-2-yl Group: This step involves the coupling of furan-2-carbonyl chloride with thiophene-2-ylmethylamine, followed by the attachment to the benzamide core through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring the reactions are scalable for large-scale production while maintaining safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan or thiophene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It may be used as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(methylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)aniline
- 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzoic acid
Uniqueness
2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the combination of its ethylthio, furan-2-carbonyl, and thiophen-2-yl groups, which confer distinct electronic and steric properties. These features may result in unique reactivity and interactions compared to similar compounds, making it a valuable candidate for various applications.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-2-24-16-8-4-3-6-14(16)19(22)20-12-13-9-10-17(25-13)18(21)15-7-5-11-23-15/h3-11H,2,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSRTFXTKUVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)


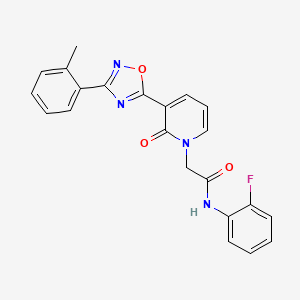
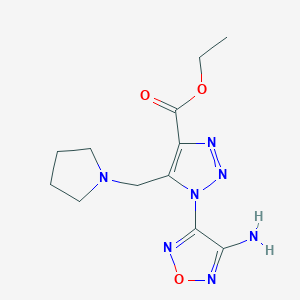
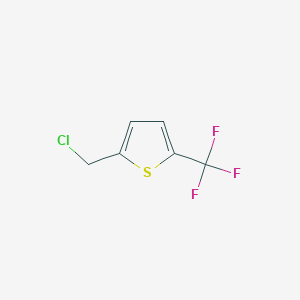
![N-CYCLOHEXYL-2-({3-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)ACETAMIDE](/img/structure/B3015552.png)


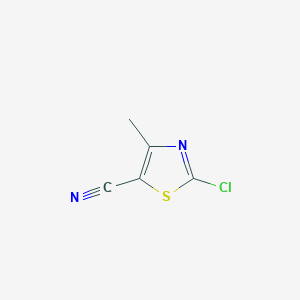
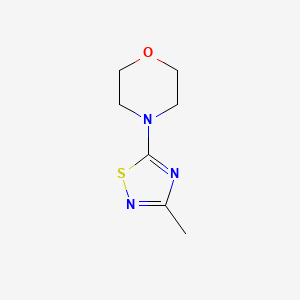
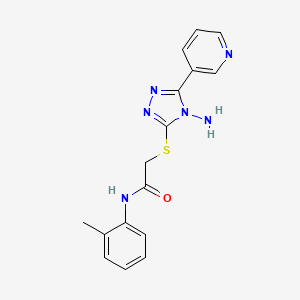

![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
